Trichloroiodopyridine
Description
Trichloroiodopyridine (hypothetical IUPAC name: 2,3,5-Trichloro-4-iodopyridine) is a polyhalogenated pyridine derivative characterized by three chlorine atoms and one iodine atom attached to a pyridine ring. While direct references to this compound are absent in the provided evidence, its structural analogs and related halogenated pyridines are well-documented. Such compounds are typically synthesized via electrophilic substitution reactions, where halogenation occurs at specific positions depending on directing groups and reaction conditions.
Properties
CAS No. |
26856-63-3 |
|---|---|
Molecular Formula |
C5HCl3IN |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3,4,5-trichloro-2-iodopyridine |
InChI |
InChI=1S/C5HCl3IN/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
VWFVZWMYZOPSLJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(=C(C(=N1)I)Cl)Cl)Cl |
Other CAS No. |
26856-63-3 |
Synonyms |
trichloroiodopyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Trichloroiodopyridine (hypothetical) with structurally related pyridine derivatives, focusing on molecular properties, substituent patterns, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Halogen Position : The reactivity of halogenated pyridines depends on the electron-withdrawing effects of substituents. For instance, 2-Chloro-5-iodopyridine undergoes cross-coupling reactions more readily than 3-Chloropyridine due to the meta-directing nature of the chlorine atom.
- Trifluoromethyl vs. Halogens : The CF₃ group in 5-(Trifluoromethyl)pyridin-3-amine enhances metabolic stability compared to halogens, making it preferable in drug design.
Toxicity and Handling :
- Polyhalogenated pyridines often require stringent safety protocols. For example, compounds with high acute toxicity, such as hydrofluoric acid or cyanide derivatives, demand specialized handling (e.g., fume hoods, PPE) .
Applications :
- Pharmaceuticals : 2-Chloro-5-iodopyridine is a precursor to kinase inhibitors, while 5-(Trifluoromethyl)pyridin-3-amine is used in antiviral agents.
- Agrochemicals : Dichloro-pyridine carboxamides are leveraged for their pesticidal activity.
Research Findings
Synthetic Challenges :
- Introducing multiple halogens to pyridine rings often requires sequential reactions. For example, iodination typically follows chlorination due to iodine’s lower reactivity in electrophilic substitution .
Biological Activity :
- The iodine atom in 2-Chloro-5-iodopyridine enhances binding affinity to thyroid hormone receptors, a property absent in chlorine-only analogs.
- Trifluoromethyl groups improve blood-brain barrier penetration in neuroactive compounds compared to halogens .
Thermodynamic Stability: this compound’s hypothetical structure suggests higher thermal stability than mono-halogenated pyridines due to increased molecular symmetry and halogen-halogen interactions.
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